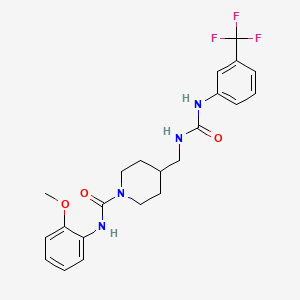

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

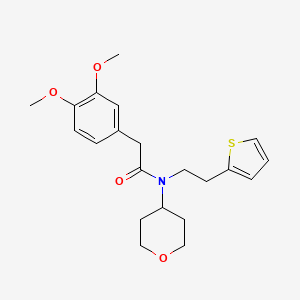

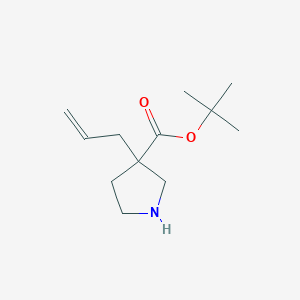

The compound N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological applications. While the specific compound is not directly reported in the provided papers, the papers do discuss related compounds with pyrazole and pyrimidin rings, which are of great interest in drug chemistry due to their potential to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of related compounds, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, involves the use of 4-aminophenazone, also known as antipyrine. This process is indicative of the methods that might be employed in the synthesis of this compound, which likely involves multiple steps including the formation of pyrazole and pyrimidin rings followed by their functionalization and final coupling .

Molecular Structure Analysis

The molecular structure of compounds within this family typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen, and a pyrimidin ring, a six-membered ring with two nitrogen atoms. These structural motifs are crucial for the biological activity of these compounds as they are often involved in the binding to protein targets .

Chemical Reactions Analysis

Compounds similar to this compound may undergo various chemical reactions, including hydrolytic cleavage and condensation reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can be obtained by hydrolytic cleavage of related pyrazolo[3,4-d]pyrimidin-4-ones or by condensation reactions. These reactions are indicative of the types of chemical transformations that the compound may undergo .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, related compounds exhibit properties that suggest they could be soluble in certain organic solvents and may show varying degrees of stability under different conditions. The presence of the pyrazole and pyrimidin rings, as well as the benzamide moiety, would influence the compound's hydrogen bonding capability, polarity, and overall reactivity .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

- Benzamide-based 5-aminopyrazoles and their fused heterocycles exhibit remarkable antiavian influenza virus activity, showcasing their relevance in antiviral research (Hebishy et al., 2020).

- A study on energetic multi-component molecular solids formed with aza compounds by strong hydrogen bonds and weak intermolecular interactions indicates potential applications in materials science for designing more efficient energy storage materials (Wang et al., 2014).

Antimicrobial and Insecticidal Potential

- Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation demonstrated insecticidal and antibacterial potential, which could lead to new treatments for infectious diseases and agricultural pests (Deohate & Palaspagar, 2020).

Molecular Synthesis and Chemical Interactions

- The study of energetic multi-component molecular solids also discusses the role of hydrogen bonds and weak intermolecular interactions in the assembly of molecular architectures, which is crucial for the development of novel materials with specific physical and chemical properties (Wang et al., 2014).

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3S/c1-24(2)29(27,28)15-6-4-14(5-7-15)18(26)20-10-9-19-16-12-17(22-13-21-16)25-11-3-8-23-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,26)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHBTTOBAGOZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)